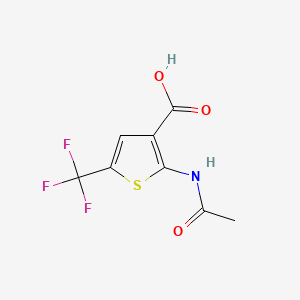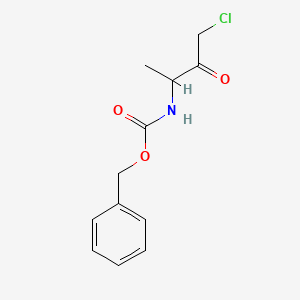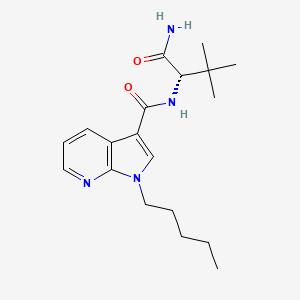![molecular formula C24H27NO4 B13496400 3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: is a synthetic organic compound that features a complex structure, combining a cyclobutyl ring, a fluorenylmethoxycarbonyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction.
Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amino group using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The final step involves coupling the protected amino group with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, converting it to a fluorenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fluorenylmethyl derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, particularly in the protection of amino groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Engineering: Used in the modification of proteins to study their structure and function.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. The cyclobutyl ring provides structural rigidity, which can influence the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: shares similarities with other fluorenylmethoxycarbonyl-protected amino acids, such as:
Uniqueness
- Structural Features : The presence of the cyclobutyl ring and the specific positioning of the fluorenylmethoxycarbonyl group make this compound unique.
- Reactivity : The compound’s reactivity is influenced by the steric hindrance and electronic effects of the cyclobutyl ring and fluorenylmethoxycarbonyl group.
Propiedades
Fórmula molecular |
C24H27NO4 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
3-(3,3-dimethylcyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H27NO4/c1-24(2)12-15(13-24)11-21(22(26)27)25-23(28)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,28)(H,26,27) |
Clave InChI |
QRFBXRZEXXDVKA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


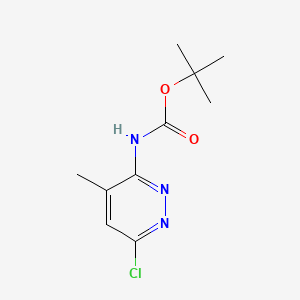
![3-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13496321.png)
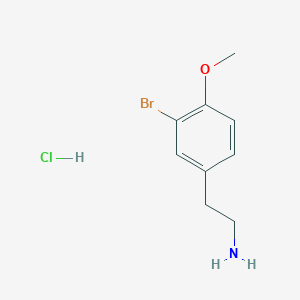
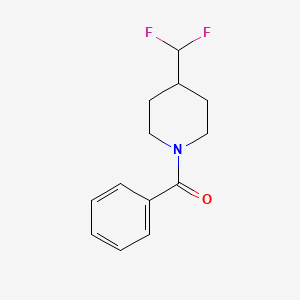
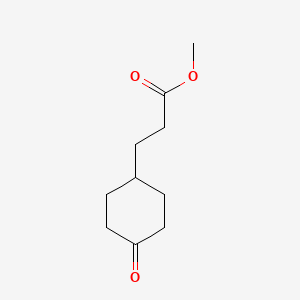
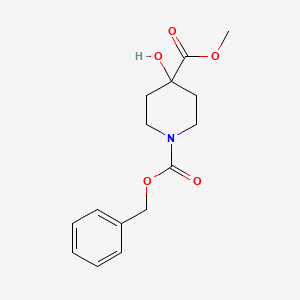

![N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B13496344.png)
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13496349.png)
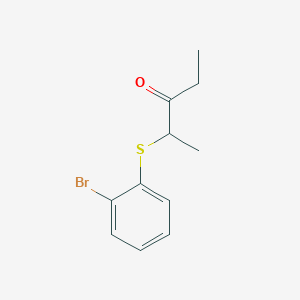
![(4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B13496380.png)
